molecular formula C26H21N5O3 B2503335 N-(3-(Furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1207006-01-6

N-(3-(Furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No. B2503335
M. Wt: 451.486
InChI Key: QHHGYEOUOCIXAZ-UHFFFAOYSA-N
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Description

The compound N-(3-(Furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a novel molecule that appears to be related to various heterocyclic compounds with potential biological activities. The related compounds have been synthesized and studied for their antibacterial and antiviral properties, indicating the significance of such structures in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazoline derivatives has been reported through the cyclization of various chalcone precursors with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Similarly, the synthesis of other heterocyclic compounds, including pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives, has been achieved using different starting materials and reaction conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS, along with elemental analyses to confirm their purities . These techniques are crucial for determining the structure of the compound and ensuring the correct synthesis.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with some derivatives undergoing cyclization reactions to form new heterocyclic structures . The reactivity of the compound may also involve interesting transformations, particularly in the presence of reagents like hydroxylamine hydrochloride, which has been shown to induce ring cleavage and cyclization in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized in the context of their biological activities. For instance, the antibacterial activity of pyrazoline derivatives has been evaluated against various bacterial strains, and their minimum inhibitory concentrations (MICs) have been determined . Additionally, some heterocyclic compounds have shown promising antiviral activity against the H5N1 avian influenza virus, with their effects quantified using EC50 and LD50 values . The compound may also exhibit similar properties, which would be of interest for further pharmacological studies.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • A study on pyrazole and imidazole derivatives, including compounds with furan moieties, demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
  • Novel pyrazolopyrimidines derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, indicating the relevance of pyrazole derivatives in cancer and inflammation-related research (Rahmouni et al., 2016).
  • Research on heterocyclic compounds based on furanone derivatives showed anti-avian influenza virus activity, highlighting their potential in antiviral drug development (Flefel et al., 2012).

Synthesis and Characterization of Novel Compounds

  • The synthesis and characterization of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on pyrazolo-pyridine amines revealed a pathway for developing various heterocyclic compounds, which could be pivotal in pharmaceutical chemistry (El-Essawy & Rady, 2011).
  • A study explored the synthesis of pyrimidine derivatives based on the reactions with N,N-binucleophilic reagents, contributing to the pool of biologically active compounds with potential therapeutic applications (Aniskova, Grinev, & Yegorova, 2017).

properties

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O3/c32-24(14-13-18-8-3-1-4-9-18)28-23-16-21(22-12-7-15-34-22)30-31(23)26-27-20(17-25(33)29-26)19-10-5-2-6-11-19/h1-12,15-17H,13-14H2,(H,28,32)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHGYEOUOCIXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135955474

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